Evacetrapib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Cholesteryl Ester Transfer Protein (CETP)

Evacetrapib acts as a potent and selective inhibitor of cholesteryl ester transfer protein (CETP) []. CETP plays a crucial role in cholesterol transport within the bloodstream. It facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) particles, often referred to as "good cholesterol," to low-density lipoprotein (LDL) particles, known as "bad cholesterol" [].

Rationale for Therapeutic Use

Traditional statin medications primarily work by lowering LDL-C levels. While aggressive LDL-C reduction has proven beneficial in reducing cardiovascular events [], there remains a need for additional therapies that target other aspects of blood lipid profiles. Epidemiological studies have shown an inverse correlation between HDL-C levels and cardiovascular disease risk [, ]. This suggests that increasing HDL-C levels could be a potential therapeutic strategy.

Evacetrapib is a potent and selective inhibitor of cholesteryl ester transfer protein, known for its ability to modulate lipid levels in the bloodstream. It is classified as a benzazepine compound and has been developed primarily for the treatment of dyslipidemia, particularly in patients at risk for cardiovascular diseases. The compound works by inhibiting the transfer of cholesteryl esters from high-density lipoproteins to low-density lipoproteins, leading to increased levels of high-density lipoprotein cholesterol and decreased levels of low-density lipoprotein cholesterol in plasma .

- Targeting CETP: Evacetrapib functioned by inhibiting CETP, a protein responsible for transferring cholesterol esters between lipoproteins. Inhibiting CETP would theoretically increase HDL cholesterol levels and decrease LDL cholesterol levels, potentially reducing the buildup of plaque in arteries and lowering the risk of cardiovascular disease [].

- Development Discontinued: Clinical trials (ACCELERATE study) investigating evacetrapib's efficacy and safety for cardiovascular disease prevention were ultimately discontinued. The drug did not demonstrate a reduction in cardiovascular events despite significantly raising HDL and lowering LDL cholesterol [].

Evacetrapib operates through specific biochemical interactions, primarily inhibiting cholesteryl ester transfer protein activity. The mechanism involves binding to the active site of the cholesteryl ester transfer protein, which prevents it from facilitating the exchange of lipids between lipoproteins. The inhibition is characterized by an IC50 value of 5.5 nM in vitro against human recombinant cholesteryl ester transfer protein and 36 nM in human plasma assays . This selective inhibition results in significant alterations in lipid profiles, making it a candidate for therapeutic applications.

The biological activity of evacetrapib has been extensively studied. In clinical trials, it has shown substantial efficacy in elevating high-density lipoprotein cholesterol levels while reducing low-density lipoprotein cholesterol levels. At doses of 600 mg, evacetrapib achieved up to 91% inhibition of cholesteryl ester transfer protein activity, with corresponding increases in high-density lipoprotein cholesterol by approximately 87% and decreases in low-density lipoprotein cholesterol by about 29% . Additionally, evacetrapib has demonstrated a favorable safety profile, with no significant adverse effects on blood pressure noted during trials .

The synthesis of evacetrapib involves several steps typical for benzazepine derivatives. While specific proprietary methods may be employed by pharmaceutical companies, the general approach includes:

- Formation of the Benzazepine Core: This typically involves cyclization reactions that create the bicyclic structure characteristic of benzazepines.

- Functionalization: Subsequent reactions introduce various functional groups to enhance potency and selectivity against cholesteryl ester transfer protein.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for pharmacological testing.

Details on the precise synthetic route are often proprietary but follow established organic synthesis methodologies.

Evacetrapib is primarily being investigated for its potential use in treating dyslipidemia and related cardiovascular conditions. Its ability to modify lipid profiles makes it a candidate for:

- Reducing cardiovascular disease risk by managing cholesterol levels.

- Potential applications in neurodegenerative diseases such as Alzheimer's disease due to its ability to cross the blood-brain barrier .

- Investigations into its role in other metabolic disorders linked to lipid metabolism.

Interaction studies have indicated that evacetrapib does not significantly interact with various receptors or transporters at concentrations up to 1 μM, suggesting a low potential for off-target effects . Furthermore, unlike other cholesteryl ester transfer protein inhibitors such as torcetrapib, evacetrapib does not induce aldosterone or cortisol biosynthesis, which are critical factors in assessing safety profiles for long-term use .

| Compound | IC50 (nM) Human Recombinant CETP | IC50 (nM) Human Plasma CETP | Unique Features |

|---|---|---|---|

| Evacetrapib | 5.5 | 26.0 | Selective without inducing steroidogenesis |

| Torcetrapib | 23.1 | 39.5 | Induces aldosterone/cortisol synthesis |

| Anacetrapib | 21.5 | 46.3 | Less potent than evacetrapib |

Evacetrapib stands out due to its superior potency and selectivity as a cholesteryl ester transfer protein inhibitor while avoiding some of the adverse effects associated with other compounds in its class .

Molecular Structure and Chemical Identity

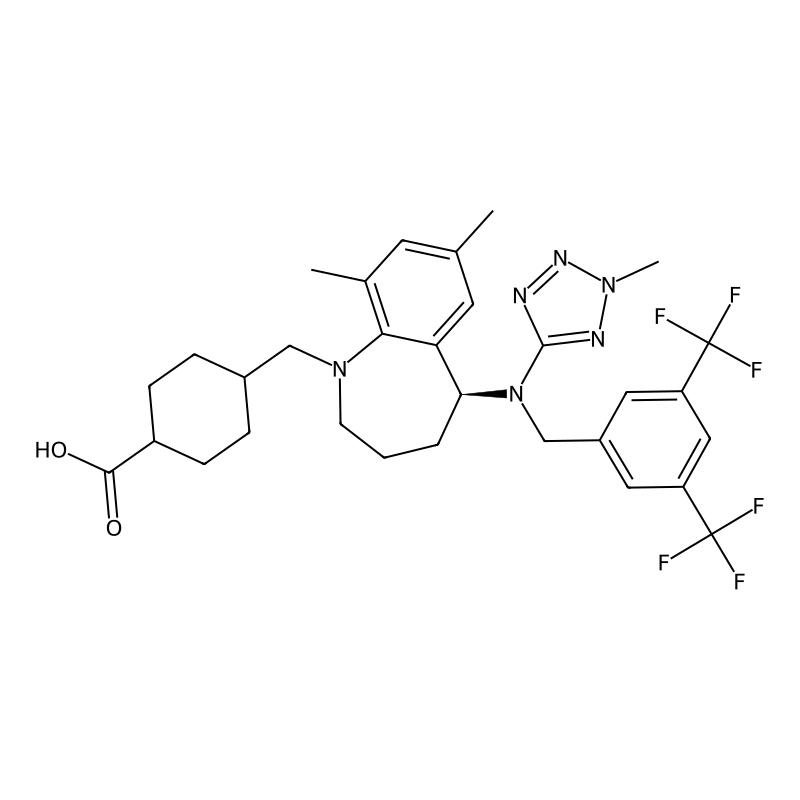

Evacetrapib possesses a complex molecular structure characterized by the chemical formula C₃₁H₃₆F₆N₆O₂, representing a molecular architecture that incorporates multiple functional groups and ring systems. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates it as 4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid. This extensive nomenclature reflects the compound's structural complexity, incorporating a benzazepine core, trifluoromethyl-substituted aromatic ring, tetrazole moiety, and cyclohexane carboxylic acid functionality.

The structural framework of evacetrapib consists of several key components that contribute to its overall molecular identity. The benzazepine core represents a seven-membered heterocyclic ring system fused to a benzene ring, providing a rigid scaffold that serves as the foundation for additional functional group attachments. The presence of two methyl substituents at positions 7 and 9 of the benzazepine ring system influences both the compound's conformational preferences and its chemical reactivity patterns. The trifluoromethyl groups attached to the phenyl ring at positions 3 and 5 introduce significant electron-withdrawing character, thereby modulating the electronic properties of the entire molecular system.

The Chemical Abstracts Service registry number for evacetrapib is 1186486-62-3, providing a unique identifier for this specific chemical entity. The compound's molecular weight has been precisely determined to be 638.65 atomic mass units, reflecting the substantial molecular size and complexity of this chemical structure. The International Chemical Identifier key for evacetrapib is IHIUGIVXARLYHP-UXNJHFGPSA-N, which serves as a standardized representation of the compound's molecular structure in various chemical databases and information systems.

Functional Group Analysis

The molecular structure of evacetrapib incorporates multiple distinct functional groups that contribute to its overall chemical behavior and properties. The tetrazole ring system represents a five-membered heterocycle containing four nitrogen atoms, which imparts specific electronic characteristics and potential for hydrogen bonding interactions. The carboxylic acid functionality present in the cyclohexane portion of the molecule introduces both hydrogen bond donor and acceptor capabilities, significantly influencing the compound's solubility profile and intermolecular interactions.

The bis-trifluoromethyl substitution pattern on the phenyl ring creates a highly electronegative region within the molecule, which affects both the compound's lipophilicity and its interaction with biological systems. These trifluoromethyl groups also contribute to the compound's metabolic stability by providing resistance to oxidative degradation pathways. The benzazepine nitrogen atom serves as a tertiary amine, capable of participating in various chemical reactions and contributing to the compound's basic character.

The stereochemical complexity of evacetrapib is evident in its three defined stereogenic centers, which are crucial for determining the compound's three-dimensional structure and biological activity. The absolute configuration of these stereogenic centers has been precisely determined through spectroscopic and crystallographic analyses, confirming the specific spatial arrangement of atoms within the molecule.

Cholesteryl Ester Transfer Protein Inhibition

Evacetrapib represents a novel benzazepine compound that functions as a potent and selective inhibitor of cholesteryl ester transfer protein [1]. The compound demonstrates exceptional binding affinity to cholesteryl ester transfer protein, with an inhibition constant of 5.5 nanomolar against human recombinant cholesteryl ester transfer protein and 36 nanomolar against cholesteryl ester transfer protein activity in human plasma [1] [3]. These values establish evacetrapib as significantly more potent than earlier cholesteryl ester transfer protein inhibitors, including dalcetrapib, which exhibited limited potency and minimal low-density lipoprotein cholesterol reduction [1].

The molecular structure of evacetrapib (molecular formula: C31H36F6N6O2) contains characteristic features that contribute to its high potency [26] [36]. The compound incorporates a benzazepine core structure with a 3,5-bis-trifluoromethyl-benzyl group, a methyl tetrazole moiety, and a cyclohexane carboxylic acid side chain [36] [38]. These structural elements, particularly the trifluoromethyl groups, are critical for binding affinity and selectivity toward cholesteryl ester transfer protein [39].

Mechanistically, evacetrapib binds to the hydrophobic central tunnel of cholesteryl ester transfer protein, occupying a position near the narrowing neck of the tunnel and effectively blocking the connection between the amino-terminal and carboxyl-terminal pockets [33] [39]. This binding disrupts the normal transfer of cholesteryl esters from high-density lipoproteins to apolipoprotein B-containing lipoproteins, while simultaneously inhibiting the reverse transfer of triglycerides [1] [18]. The compound exhibits dose-dependent inhibition, with ex vivo studies in human apolipoprotein A1 and cholesteryl ester transfer protein double transgenic mice demonstrating an effective dose 50 of less than 5 milligrams per kilogram at 8 hours post oral administration [1] [32].

Table 1: Evacetrapib Cholesteryl Ester Transfer Protein Inhibition Potency

| Assay Type | IC50 Value | Reference |

|---|---|---|

| Human recombinant cholesteryl ester transfer protein | 5.5 nanomolar | [1] [3] |

| Human plasma cholesteryl ester transfer protein | 36 nanomolar | [1] [3] |

| Human plasma cholesteryl ester transfer protein (alternative source) | 26 nanomolar | [32] |

| Ex vivo cholesteryl ester transfer protein (mouse model) | <5 milligrams per kilogram (ED50) | [1] [3] |

Selectivity Profile Against Cholesteryl Ester Transfer Protein Isoforms

The selectivity profile of evacetrapib demonstrates remarkable specificity for cholesteryl ester transfer protein over other lipid transfer proteins and metabolic enzymes [1] [3]. Unlike torcetrapib, which exhibited significant off-target effects including aldosterone biosynthesis induction, evacetrapib shows no measurable impact on aldosterone or cortisol biosynthesis in human adrenal cortical carcinoma cell lines at concentrations up to 10 micromolar [1] [3]. This selectivity extends to the renin-angiotensin-aldosterone system, where evacetrapib treatment results in statistically significant decreases in aldosterone levels rather than increases [13].

Research investigating cholesteryl ester transfer protein genetic variants reveals the existence of multiple isoforms and splice variants that may influence inhibitor efficacy [10] [12]. The cholesteryl ester transfer protein gene contains several polymorphisms, including the I405V variant and other independent variants such as rs34065661, rs5817082, and rs7499892, which affect high-density lipoprotein cholesterol levels [10]. Additionally, a common alternatively spliced cholesteryl ester transfer protein isoform lacking exon 9 (Δ9) has been identified, which prevents cholesteryl ester transfer protein secretion in a dominant-negative manner [12]. The expression of this Δ9 isoform ranges from 10 to 48 percent of total cholesteryl ester transfer protein messenger ribonucleic acid in human liver tissues [12].

Evacetrapib demonstrates consistent inhibitory activity across different cholesteryl ester transfer protein variants and conditions [1] [31]. Cytochrome P450 inhibition studies reveal that while evacetrapib inhibits multiple cytochrome P450 isoforms, the inhibition constants range from 0.57 micromolar for cytochrome P450 2C9 to 7.6 micromolar for cytochrome P450 2C19, indicating selectivity preferences even within the cytochrome P450 system [31]. The compound primarily undergoes metabolism via cytochrome P450 3A, which accounts for approximately 90 percent of evacetrapib's cytochrome P450-associated clearance, while cytochrome P450 2C8 contributes only 10 percent [25] [30].

Modulation of High-Density Lipoprotein and Low-Density Lipoprotein Cholesterol Dynamics

Evacetrapib profoundly alters lipoprotein metabolism through its inhibition of cholesteryl ester transfer protein activity [14] [15]. The primary mechanism involves reduced transfer of cholesteryl esters from high-density lipoproteins to triglyceride-rich lipoproteins, leading to increased cholesteryl ester content in high-density lipoproteins and formation of larger, more slowly catabolized high-density lipoprotein particles [18]. Conversely, cholesteryl ester depletion occurs in very-low-density lipoproteins, chylomicrons, and their remnants, as well as in low-density lipoproteins through both diminished direct transfer and reduced conversion of very-low-density lipoprotein cholesteryl esters to low-density lipoprotein cholesteryl esters [18].

Clinical studies demonstrate dose-dependent effects on lipoprotein parameters [14] [5]. In dyslipidemic patients, evacetrapib monotherapy produces high-density lipoprotein cholesterol increases ranging from 30.0 to 66.0 milligrams per deciliter (53.6 to 128.8 percent) compared to placebo, while simultaneously achieving low-density lipoprotein cholesterol decreases of 20.5 to 51.4 milligrams per deciliter (13.6 to 35.9 percent) [14]. The largest clinical outcome trial, ACCELERATE, reported high-density lipoprotein cholesterol increases of 133 percent and low-density lipoprotein cholesterol reductions of 37 percent [24].

Table 2: Evacetrapib Effects on Lipoprotein Parameters

| Parameter | Maximum Effect (%) | Study Context |

|---|---|---|

| High-density lipoprotein cholesterol | +133 (ACCELERATE) | 130 milligrams |

| Low-density lipoprotein cholesterol | -37 (ACCELERATE) | 130 milligrams |

| Apolipoprotein A1 | +49 (Japanese study) | 130 milligrams |

| Apolipoprotein B | -29 (Japanese study) | 130 milligrams |

| Non-high-density lipoprotein cholesterol | -26.5 (Japanese study) | 130 milligrams |

| Lipoprotein(a) | -35.7 (Japanese study) | 130 milligrams |

| Total cholesterol efflux capacity | +34 (monotherapy) | Various concentrations |

| ABCA1-specific cholesterol efflux capacity | +26 (monotherapy) | Various concentrations |

The impact on high-density lipoprotein subspecies reveals complex changes in particle composition and function [15] [17]. Evacetrapib treatment dramatically increases high-density lipoprotein1 and high-density lipoprotein2 subclasses by 3.9-fold and 4.6-fold respectively, while reducing small dense high-density lipoprotein3 by 27 percent and prebeta-1 high-density lipoprotein by 36 percent [17]. These changes indicate a shift toward larger, cholesteryl ester-enriched high-density lipoprotein particles, though the functional implications remain complex [15] [16].

Cholesterol efflux capacity, a key functional measure of reverse cholesterol transport, shows significant enhancement with evacetrapib treatment [15]. The compound increases total cholesterol efflux capacity by up to 34 percent, non-ABCA1-specific efflux by 47 percent, and ABCA1-specific efflux by 26 percent [15]. However, subsequent steps in reverse cholesterol transport appear compromised, with cholesterol esterification reduced by 50 percent and hepatic cell uptake decreased by 11 percent [16].

On-Target versus Off-Target Pharmacological Effects

The distinction between on-target and off-target effects of evacetrapib provides critical insights into the compound's mechanism of action and clinical implications [21] [22]. On-target effects result directly from cholesteryl ester transfer protein inhibition and include the intended lipoprotein modifications described above [21]. However, these on-target effects may also encompass unintended consequences of cholesteryl ester transfer protein inhibition, such as the formation of dysfunctional high-density lipoprotein particles [21].

Specific on-target concerns include the preferential increase in high-density lipoprotein particles containing apolipoprotein C3, which are associated with higher coronary heart disease risk [4]. In clinical trials, evacetrapib increased apolipoprotein A1 concentration in high-density lipoprotein containing apolipoprotein C3 by 99 percent, nearly double the increase in total apolipoprotein A1 [4]. The compound also increased other potentially detrimental high-density lipoprotein subspecies, including those containing alpha-2-macroglobulin, complement C3, and plasminogen [4]. These changes suggest that cholesteryl ester transfer protein inhibition may produce high-density lipoprotein particles with altered or reduced protective functions [4].

Off-target effects of evacetrapib are markedly reduced compared to torcetrapib but not entirely absent [21] [22]. A modest increase in systolic blood pressure of 1.2 millimeters of mercury was observed in the ACCELERATE trial, substantially less than the 5 millimeters of mercury increase seen with torcetrapib [21] [22]. This blood pressure effect appears to be mechanism-based rather than compound-specific, as similar increases have been observed with multiple structurally distinct cholesteryl ester transfer protein inhibitors [22]. Additionally, evacetrapib treatment was associated with an 8.6 percent increase in C-reactive protein levels, potentially indicating enhanced inflammatory responses [21].

Table 3: Comparison of Cholesteryl Ester Transfer Protein Inhibitors

| Inhibitor | High-density lipoprotein cholesterol increase (%) | Low-density lipoprotein cholesterol decrease (%) | Blood pressure effect | Trial outcome |

|---|---|---|---|---|

| Evacetrapib | 133 | 37 | +1.2 millimeters of mercury systolic blood pressure | Futility (ACCELERATE) |

| Torcetrapib | 72 | Yes* | +5 millimeters of mercury systolic blood pressure | Terminated (safety) |

| Dalcetrapib | 30 | Minimal | +0.6 millimeters of mercury systolic blood pressure | Futility (dal-OUTCOMES) |

| Anacetrapib | 104 | 17 | +0.7 millimeters of mercury systolic blood pressure | Successful (REVEAL) |

The pharmacokinetic profile of evacetrapib reveals extensive metabolism with minimal potential for significant drug-drug interactions [25] [30]. The compound exhibits a time to peak concentration of 4-6 hours, a terminal half-life of 24-44 hours, and achieves steady state after approximately 10 days [5] [27]. Metabolism occurs primarily through cytochrome P450 3A, with 93.1 percent of the administered dose excreted in feces and only 2.30 percent in urine [25] [30]. Despite in vitro inhibition of multiple cytochrome P450 isoforms, clinical drug interaction studies demonstrate only modest effects, with ketoconazole increasing evacetrapib exposure by 2.37-fold for area under the curve and 1.94-fold for maximum concentration [25].

Evacetrapib demonstrates complex absorption characteristics that are significantly influenced by gastrointestinal conditions and formulation factors. The absolute bioavailability of evacetrapib has been determined to be 44.8% (90% confidence interval: 42.2-47.6%) for area under the curve from zero to infinity and 44.3% (90% confidence interval: 41.8-46.9%) for area under the curve to the last measurable concentration [1]. This moderate bioavailability reflects the compound's lipophilic properties, which limit solubility in the gastrointestinal tract and consequently affect the extent of oral absorption [2] [3].

The absorption profile of evacetrapib exhibits dose-dependent characteristics, with less than dose-proportional increases in exposure observed across the therapeutic dose range. This non-linear absorption pattern is attributed to solubility limitations rather than changes in elimination kinetics [2] [4]. Peak plasma concentrations typically occur at 4-6 hours post-administration, with this timing remaining consistent between single and multiple dosing regimens [2] [5].

Food significantly influences evacetrapib absorption, with high-fat meals producing substantial increases in systemic exposure. When administered with a high-fat, high-calorie meal for 10 days at steady state, evacetrapib exposure increased by 44% for area under the curve and 51% for maximum concentration compared to fasted conditions [6]. This food effect is accompanied by reduced intersubject variability, with geometric coefficients of variation decreasing from 49% and 73% for area under the curve and maximum concentration in the fasted state to 19% and 22% respectively in the fed state [6].

The enhanced absorption with food is likely due to improved dissolution and solubilization of the lipophilic compound in the presence of dietary lipids. The reduction in variability suggests that food administration may optimize the fraction absorbed by providing more consistent gastrointestinal conditions for drug dissolution and absorption [6].

| Parameter | Fasted State | Fed State (High-Fat) | Food Effect |

|---|---|---|---|

| Area Under Curve | Baseline | 44% higher | 44% increase |

| Maximum Concentration | Baseline | 51% higher | 51% increase |

| Intersubject Variability (AUC) | 49% | 19% | Reduced variability |

| Time to Maximum Concentration | 4-6 hours | 4-6 hours | No significant change |

Tissue Distribution Patterns

Evacetrapib exhibits extensive tissue distribution with a high degree of plasma protein binding exceeding 99.9%, which significantly influences its distribution characteristics [7]. The compound demonstrates rapid distribution from plasma to peripheral tissues, with a distinct biphasic elimination profile characterized by an initial rapid distribution phase followed by a slower elimination phase [8] [9].

The volume of distribution at steady state varies substantially with dose, demonstrating 18.5 milliliters at 40 milligrams per kilogram body weight and 5.3 milliliters at 120 milligrams per kilogram body weight in animal studies [9]. This dose-dependent distribution pattern suggests saturable distribution mechanisms or concentration-dependent protein binding characteristics.

Brain tissue penetration represents a particularly important aspect of evacetrapib distribution. The compound successfully crosses the blood-brain barrier, with detectable concentrations appearing within 0.5 hours after intravenous administration [10]. The brain-to-plasma penetration ratio demonstrates dose dependency, with values of 0.08 for the 40 milligrams per kilogram dose and 0.13 for the 120 milligrams per kilogram dose [9]. Peak brain concentrations reach 1.5 micromolar at the lower dose and 16.7 micromolar at the higher dose after correction for residual blood content [11].

Physiologically-based pharmacokinetic modeling indicates that evacetrapib brain distribution is limited by diffusion rather than perfusion, suggesting the involvement of facilitated transport mechanisms rather than simple passive diffusion across the blood-brain barrier [11]. The mean residence time in brain tissue ranges from 3.4 to 3.7 hours, indicating significant tissue retention [8].

Liver distribution follows rapid kinetics with mean residence times of approximately 3-4 hours and elimination half-lives of 2.5-2.8 hours from hepatic tissue [8]. The hepatic distribution pattern supports the liver as the primary site of evacetrapib metabolism and elimination.

| Tissue | Distribution Characteristics | Penetration Ratio | Residence Time |

|---|---|---|---|

| Brain | Crosses blood-brain barrier | 0.08-0.13 | 3.4-3.7 hours |

| Liver | Rapid distribution | Primary metabolic site | 3-4 hours |

| Plasma | High protein binding (≥99.9%) | - | 2.0-1.6 hours |

| Peripheral | Extensive distribution | Dose-dependent | Variable |

Cytochrome P450-Mediated Metabolism

Evacetrapib undergoes extensive hepatic metabolism primarily through cytochrome P450-mediated pathways, with approximately 70% of the administered dose eliminated via these enzymatic processes [12]. The metabolic profile demonstrates clear enzyme selectivity, with CYP3A4 and CYP3A5 collectively responsible for approximately 90% of the cytochrome P450-associated clearance, while CYP2C8 accounts for the remaining 10% [12] [13].

In vitro metabolism studies using human recombinant cytochromes P450 reveal intrinsic clearance values of 4.257 microliters per minute per picomole for CYP3A and 0.712 microliters per minute per picomole for CYP2C8 [12]. When scaled to human liver microsome equivalents, these values correspond to hepatic clearances of 186 microliters per minute per milligram for CYP3A and 19.9 microliters per minute per milligram for CYP2C8 [12].

The metabolic pathway involves multiple oxidative transformations. The primary metabolic route consists of benzazepine ring opening to form an alcohol metabolite (M2), followed by further oxidation to form metabolite M1, and subsequent conversion to metabolite M7 [12]. This major pathway accounts for approximately half of evacetrapib elimination. Additional minor metabolic pathways include direct oxidation, hydroxylation, and glucuronide conjugation [12].

Clinical drug interaction studies have confirmed the predominant role of CYP3A in evacetrapib metabolism. Co-administration with ketoconazole, a potent CYP3A inhibitor, results in a 2.37-fold increase in area under the curve and a 1.94-fold increase in maximum concentration [12] [13]. Conversely, co-administration with gemfibrozil, a CYP2C8 inhibitor, produces no clinically significant changes in evacetrapib pharmacokinetics, with area under the curve and maximum concentration ratios of 0.996 and 1.02 respectively [12].

Evacetrapib also demonstrates time-dependent inhibition and induction properties toward CYP3A. Multiple-dose administration results in modest increases in midazolam exposure, with area under the curve ratios of 1.19 and 1.44 for 100 milligram and 300 milligram daily doses respectively [7]. These effects are considered clinically manageable given the modest magnitude of interaction.

| CYP Enzyme | Contribution to Clearance | Intrinsic Clearance | Drug Interaction Magnitude |

|---|---|---|---|

| CYP3A4/3A5 | 90% | 4.257 μL/min/pmol | 2.37-fold AUC increase with ketoconazole |

| CYP2C8 | 10% | 0.712 μL/min/pmol | No significant interaction with gemfibrozil |

| Other CYPs | <1% | Minimal | Negligible interactions |

Excretion Pathways and Half-Life

Evacetrapib elimination occurs predominantly through hepatic metabolism followed by biliary excretion, with minimal contribution from renal elimination pathways. Mass balance studies using radiolabeled evacetrapib demonstrate that 93.1% of the administered dose is recovered in feces, while only 2.30% appears in urine [12] [13]. This elimination pattern reflects the compound's extensive hepatic metabolism and subsequent biliary secretion of metabolites.

The terminal elimination half-life of evacetrapib ranges from 24 to 44 hours across the therapeutic dose range of 10 to 600 milligrams, with no clear dose dependency observed [2] [5]. This extended half-life supports once-daily dosing regimens and contributes to the compound's favorable pharmacokinetic profile for chronic administration.

Apparent oral clearance demonstrates dose-dependent characteristics, ranging from 17.5 to 43.6 liters per hour at steady state [2]. The higher clearance values at lower doses likely reflect the non-linear absorption characteristics rather than changes in elimination capacity. The accumulation ratio during multiple dosing ranges from 2.0 to 2.5, consistent with the observed half-life and once-daily dosing interval [2].

Hepatic elimination kinetics reveal more rapid clearance from liver tissue compared to systemic elimination. Hepatic elimination half-lives of 2.5 to 2.8 hours indicate efficient hepatic extraction and metabolism [8]. The liver clearance ranges from 40 to 181 milliliters per hour depending on dose, with faster clearance observed at lower concentrations [8].

Complete drug washout occurs within three weeks after discontinuation of therapy. Following 14 days of daily administration at 600 milligrams, 92% of patients had undetectable plasma concentrations (below 1 nanogram per milliliter) at the follow-up visit occurring 4-6 weeks post-treatment [4]. This contrasts favorably with other cholesteryl ester transfer protein inhibitors that demonstrate prolonged tissue retention.

Renal impairment has minimal impact on evacetrapib elimination. Patients with severe renal impairment show less than 6% difference in apparent clearance compared to subjects with normal renal function [14]. Similarly, the area under the curve and elimination half-life remain comparable between groups, confirming that renal elimination contributes minimally to overall drug clearance [14].

Hepatic impairment produces more pronounced effects on evacetrapib elimination. Mild hepatic impairment shows no significant changes in pharmacokinetic parameters, but moderate and severe hepatic impairment result in increased exposure with area under the curve increases of 23% and 48% respectively [14]. These changes reflect reduced hepatic metabolic capacity in patients with compromised liver function.

| Excretion Route | Percentage of Dose | Half-Life | Clinical Significance |

|---|---|---|---|

| Fecal (biliary) | 93.1% | Primary elimination | Major excretion pathway |

| Urinary | 2.30% | Minimal contribution | Negligible in renal impairment |

| Terminal | - | 24-44 hours | Supports once-daily dosing |

| Hepatic tissue | - | 2.5-2.8 hours | Rapid hepatic clearance |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Dates

2: Steen DL, Cannon CP. Atherosclerosis. Effects of evacetrapib administered as monotherapy or in combination with statins. Rev Cardiovasc Med. 2012;13(1):e48-51. PubMed PMID: 22754969.

3: Nicholls SJ. Evacetrapib. Curr Cardiol Rep. 2012 Jun;14(3):245-50. doi: 10.1007/s11886-012-0252-3. Review. PubMed PMID: 22362199.

4: Mearns BM. Pharmacotherapy: Beneficial effects of evacetrapib. Nat Rev Cardiol. 2011 Nov 29;9(1):6. doi: 10.1038/nrcardio.2011.193. PubMed PMID: 22124317.

5: Nicholls SJ, Brewer HB, Kastelein JJ, Krueger KA, Wang MD, Shao M, Hu B, McErlean E, Nissen SE. Effects of the CETP inhibitor evacetrapib administered as monotherapy or in combination with statins on HDL and LDL cholesterol: a randomized controlled trial. JAMA. 2011 Nov 16;306(19):2099-109. doi: 10.1001/jama.2011.1649. PubMed PMID: 22089718.

6: Cao G, Beyer TP, Zhang Y, Schmidt RJ, Chen YQ, Cockerham SL, Zimmerman KM, Karathanasis SK, Cannady EA, Fields T, Mantlo NB. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure. J Lipid Res. 2011 Dec;52(12):2169-76. doi: 10.1194/jlr.M018069. Epub 2011 Sep 25. PubMed PMID: 21957197; PubMed Central PMCID: PMC3220285.